molecular formula C13H21NO2 B6352971 (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine CAS No. 1019605-78-7

(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine

Cat. No.: B6352971
CAS No.: 1019605-78-7
M. Wt: 223.31 g/mol
InChI Key: UPQYKMWEBHXEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine is a synthetic compound that belongs to the 2C family of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine typically involves the reaction of 2,5-dimethoxybenzaldehyde with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine .

Industrial Production Methods

The use of advanced techniques such as continuous flow reactors may also be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce different functional groups onto the aromatic ring .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on biological systems, particularly its psychoactive properties.

    Medicine: Explored for potential therapeutic applications, although its psychoactive nature limits its use.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine involves its interaction with various molecular targets in the body. It primarily acts on the central nervous system, where it binds to serotonin receptors, leading to altered neurotransmitter levels and psychoactive effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2C-B: Another member of the 2C family with similar psychoactive properties.

    2C-I: Known for its hallucinogenic effects.

    2C-E: Exhibits strong psychoactive effects and is used in research.

Uniqueness

(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine is unique due to its specific chemical structure, which imparts distinct psychoactive properties. Its combination of butan-2-yl and 2,5-dimethoxyphenyl groups differentiates it from other compounds in the 2C family .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-10(2)14-9-11-8-12(15-3)6-7-13(11)16-4/h6-8,10,14H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQYKMWEBHXEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.